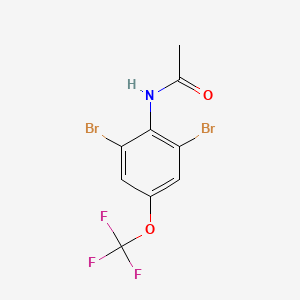

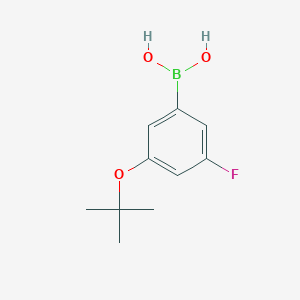

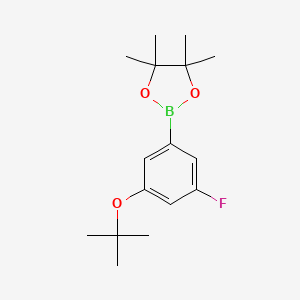

3-Fluoro-5-(t-butoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-5-(t-butoxy)phenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It is a solid substance at room temperature . It is used as an intermediate in pharmaceuticals and is an important building block in cross-coupling reactions .

Synthesis Analysis

The synthesis of 3-Fluoro-5-(t-butoxy)phenylboronic acid involves several steps. One of the key steps is the protodeboronation of pinacol boronic esters, which is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-(t-butoxy)phenylboronic acid can be represented by the InChI code 1S/C10H14BFO3/c1-10(2,3)15-9-5-7(11(13)14)4-8(12)6-9/h4-6,13-14H,1-3H3 . The molecular weight of this compound is 212.03 .Chemical Reactions Analysis

3-Fluoro-5-(t-butoxy)phenylboronic acid is involved in various chemical reactions. For instance, it is used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .Physical And Chemical Properties Analysis

3-Fluoro-5-(t-butoxy)phenylboronic acid is a solid at room temperature . It has a molecular weight of 212.03 . The compound should be stored at a temperature betweenApplications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of 3-Fluoro-5-(tert-butoxy)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst. This method is widely used for synthesizing complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.

Synthesis of Liquid Crystalline Materials

This compound has been utilized in the synthesis of novel liquid crystalline materials. Specifically, it can be used to create fluorobiphenylcyclohexenes, which are compounds that exhibit liquid crystalline properties and are useful in the development of advanced display technologies .

Development of Leukotriene Receptor Agonists

The boronic acid derivative is also instrumental in the synthesis of o-phenylphenols . These compounds have been identified as potent leukotriene B4 receptor agonists, which are significant in the treatment of inflammatory diseases .

Preparation of Antitumor Agents

In cancer research, 3-Fluoro-5-(tert-butoxy)phenylboronic acid has been used in the preparation of inhibitors of kinesin spindle protein (KSP). These inhibitors are potential antitumor agents, offering a targeted approach to cancer therapy .

Organic Synthesis and Functional Group Transformations

The boronic acid is a versatile reagent in organic synthesis. It can undergo various functional group transformations, including lithiation and reaction with different electrophiles, to yield a wide array of organic compounds .

Conjugate Addition Reactions

Another application is in selective rhodium-catalyzed conjugate addition reactions. These reactions are crucial for constructing complex molecules with high precision and are particularly valuable in the synthesis of natural products and pharmaceuticals .

Mécanisme D'action

Target of Action

3-Fluoro-5-(tert-butoxy)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the formation of new carbon-carbon bonds .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the 3-Fluoro-5-(tert-butoxy)phenylboronic acid undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This process involves the exchange of ligands between two metal centers . The compound interacts with the palladium catalyst, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction involves the coupling of an organoboron compound, such as 3-Fluoro-5-(tert-butoxy)phenylboronic acid, with an organic halide in the presence of a palladium catalyst . The downstream effects of this pathway include the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the action of 3-Fluoro-5-(tert-butoxy)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, including biaryl structures .

Action Environment

The action of 3-Fluoro-5-(tert-butoxy)phenylboronic acid is influenced by several environmental factors. For instance, the pH of the reaction environment can affect the rate of the reaction . Additionally, the compound’s stability and efficacy can be influenced by storage conditions . It is typically stored at temperatures between 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

[3-fluoro-5-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-10(2,3)15-9-5-7(11(13)14)4-8(12)6-9/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQSOXYGCDAKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(tert-butoxy)phenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)